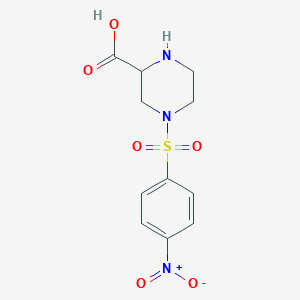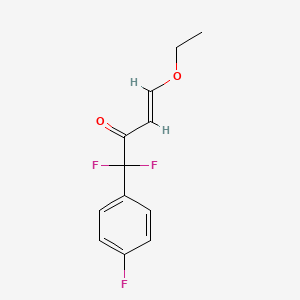
(3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes ethoxy, difluoro, and fluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 4-fluorobenzaldehyde and ethyl difluoroacetate as starting materials. The reaction is catalyzed by a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for a specific duration, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluorobenzaldehyde: Shares the fluorophenyl group but differs in other functional groups and structure.
1-(Triphenylphosphoranylidene)propan-2-one: Contains a phosphoranylidene group and is used in similar synthetic applications.
Propiedades
Fórmula molecular |
C12H11F3O2 |
|---|---|
Peso molecular |
244.21 g/mol |
Nombre IUPAC |
(E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H11F3O2/c1-2-17-8-7-11(16)12(14,15)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3/b8-7+ |
Clave InChI |
UYUSURXHTYJWJB-BQYQJAHWSA-N |
SMILES isomérico |
CCO/C=C/C(=O)C(C1=CC=C(C=C1)F)(F)F |
SMILES canónico |
CCOC=CC(=O)C(C1=CC=C(C=C1)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)
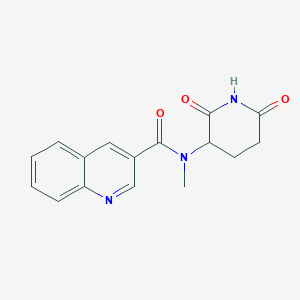


![1-[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560060.png)
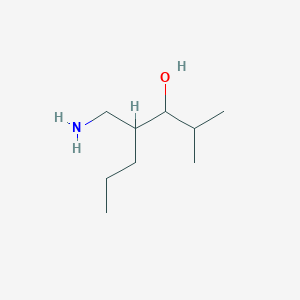
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13560088.png)

![Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride](/img/structure/B13560098.png)
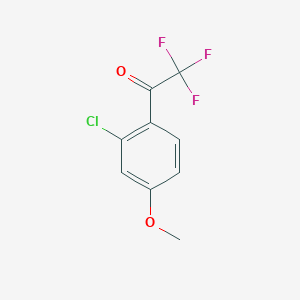
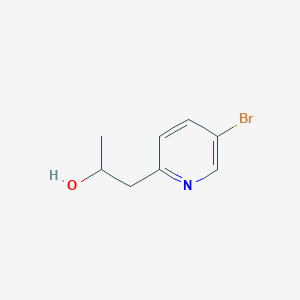
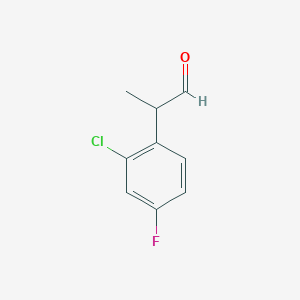
![[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol](/img/structure/B13560123.png)
